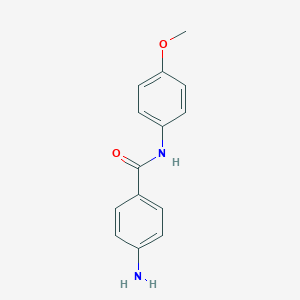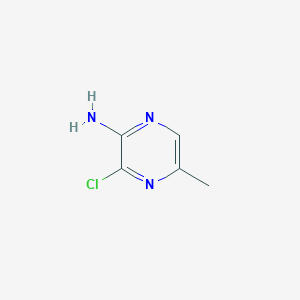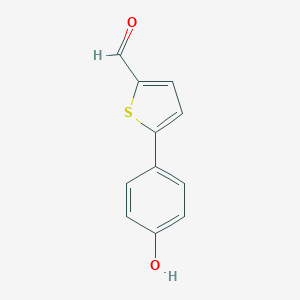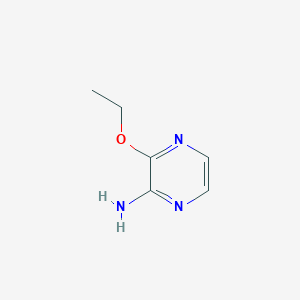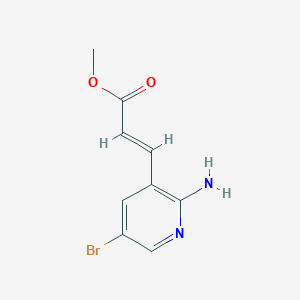
3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester (ABPAAME) is a synthetic organic compound with interesting properties, including its ability to act as an inhibitor of enzymes and its potential applications in drug discovery and development. ABPAAME has been studied for its potential use in scientific research and laboratory experiments, and it has been found to possess a number of advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Biotechnological and Chemical Synthesis Applications
The chemical compound 3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester, while specific studies directly addressing its applications were not found, is structurally related to several key compounds that play significant roles in biotechnological and chemical synthesis processes. Research in related areas provides insight into potential applications for similar compounds.
Lactic Acid Production and Derivatives : Lactic acid is commercially produced via the fermentation of biomass sugars, leading to a variety of potentially valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes. Given its structural similarity to acrylic acid and its derivatives, 3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester could have implications in these biotechnological processes, potentially serving as a precursor or intermediate in the synthesis of biodegradable polymers or as a feedstock for green chemistry applications (Gao, Ma, & Xu, 2011).
Cinnamic Acid Derivatives and Anticancer Agents : Cinnamic acid and its derivatives, which share a core structure with the acrylic acid group, have been researched for their anticancer potentials. The 3-phenyl acrylic acid functionality provides multiple reactive sites, making these compounds interesting for medicinal research as synthetic antitumor agents. This indicates that compounds like 3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester could also be explored for their potential in synthesizing novel anticancer agents, leveraging their reactive sites for medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Polymer Degradation and Stability : Zwitterionic polymers, which include ester or amide (meth)acrylic acid derivatives, exhibit excellent non-fouling properties but often lack biodegradability. The development of degradable zwitterionic materials is crucial for increasing their application potential in biomedicine. Since 3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester is structurally related to acrylic acid, it could contribute to the synthesis of novel biodegradable zwitterionic materials, improving their suitability for biomedical applications (Zheng et al., 2017).
Eigenschaften
IUPAC Name |
methyl (E)-3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-8(13)3-2-6-4-7(10)5-12-9(6)11/h2-5H,1H3,(H2,11,12)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNCXHOWXDOKDL-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=CC(=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=CC(=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)
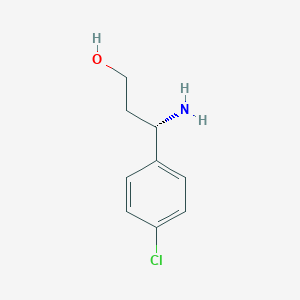
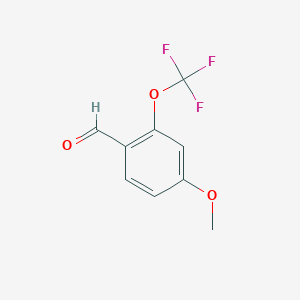
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)
![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)

